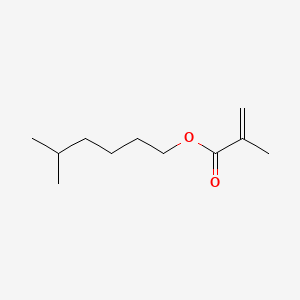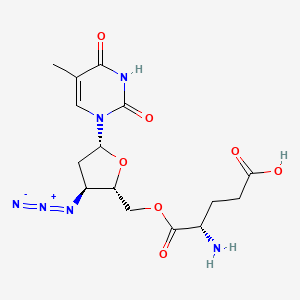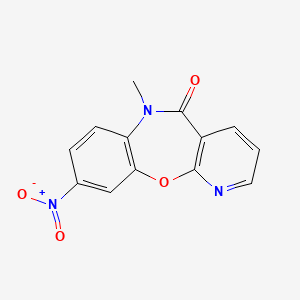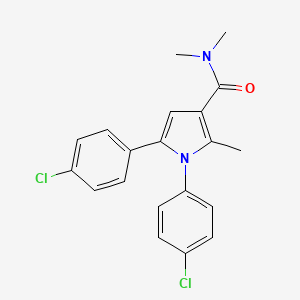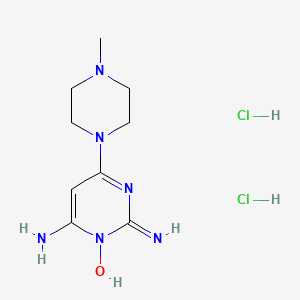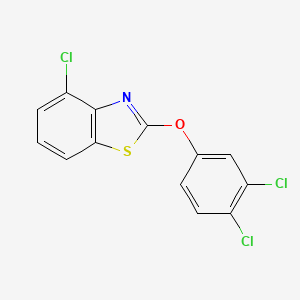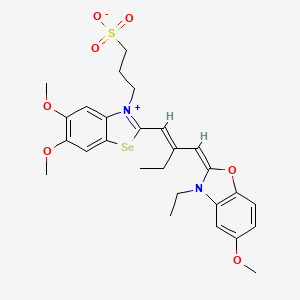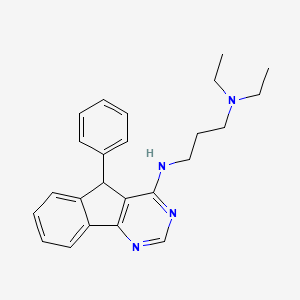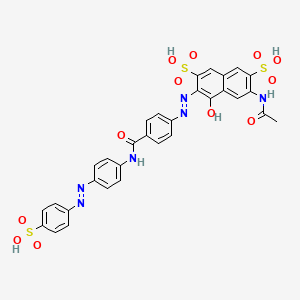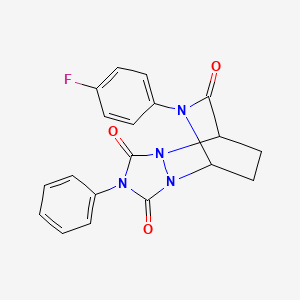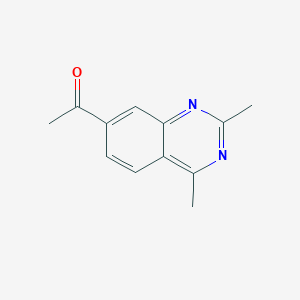
1-(2,4-Dimethylquinazolin-7-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylquinazolin-7-yl)ethanone is a chemical compound belonging to the quinazoline family, characterized by a quinazoline core structure with two methyl groups at the 2 and 4 positions and an ethanone group at the 7 position. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylquinazolin-7-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 2,4-dimethylaniline with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction typically proceeds through cyclization and subsequent oxidation steps to form the quinazoline ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylquinazolin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: 1-(2,4-Dimethylquinazolin-7-yl)ethanol.
Substitution: Various substituted quinazolines depending on the electrophile used.
Scientific Research Applications
1-(2,4-Dimethylquinazolin-7-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylquinazolin-7-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, in cancer research, it may inhibit certain enzymes involved in cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
1-(2,4-Dimethylquinazolin-7-yl)ethanone can be compared with other quinazoline derivatives such as:
1-(2-Methylquinazolin-4-yl)ethanone: Similar structure but with a different substitution pattern, leading to different biological activities.
1-(4-Methylquinazolin-2-yl)ethanone: Another isomer with distinct chemical and biological properties.
Quinazoline: The parent compound without any methyl or ethanone substitutions, serving as a fundamental structure for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other quinazoline derivatives.
Properties
CAS No. |
7471-78-5 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(2,4-dimethylquinazolin-7-yl)ethanone |
InChI |
InChI=1S/C12H12N2O/c1-7-11-5-4-10(8(2)15)6-12(11)14-9(3)13-7/h4-6H,1-3H3 |
InChI Key |
LPFOCMNNWUGZIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=N1)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


